molecular formula C8H15NO B13493593 8-Methoxy-5-azaspiro[3.4]octane

8-Methoxy-5-azaspiro[3.4]octane

Cat. No.: B13493593
M. Wt: 141.21 g/mol
InChI Key: JONSXBTWQXBQIY-UHFFFAOYSA-N
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Description

8-Methoxy-5-azaspiro[3.4]octane: is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through annulation reactions. One approach involves the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone, followed by deprotection and cyclization . Another method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-5-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrogen-containing ring can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-5-azaspiro[3.4]octane stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity in biological systems.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

8-methoxy-5-azaspiro[3.4]octane

InChI

InChI=1S/C8H15NO/c1-10-7-3-6-9-8(7)4-2-5-8/h7,9H,2-6H2,1H3

InChI Key

JONSXBTWQXBQIY-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC12CCC2

Origin of Product

United States

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